molecular formula C8H8BNO3 B11912185 (2-Cyano-5-methoxyphenyl)boronic acid

(2-Cyano-5-methoxyphenyl)boronic acid

Cat. No.: B11912185
M. Wt: 176.97 g/mol
InChI Key: MCEMWCPYTYVVKF-UHFFFAOYSA-N
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Description

(2-Cyano-5-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group at the second position and a methoxy group at the fifth position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity and yield .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison: (2-Cyano-5-methoxyphenyl)boronic acid is unique due to the presence of both cyano and methoxy groups on the phenyl ring. These substituents can significantly influence the electronic properties and reactivity of the compound compared to other boronic acids. For example, the cyano group is an electron-withdrawing group, which can enhance the reactivity of the boronic acid in certain reactions, while the methoxy group is an electron-donating group, which can stabilize intermediates and transition states .

Properties

Molecular Formula

C8H8BNO3

Molecular Weight

176.97 g/mol

IUPAC Name

(2-cyano-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C8H8BNO3/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-4,11-12H,1H3

InChI Key

MCEMWCPYTYVVKF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)OC)C#N)(O)O

Origin of Product

United States

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